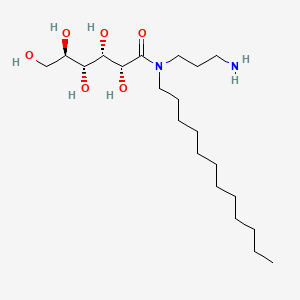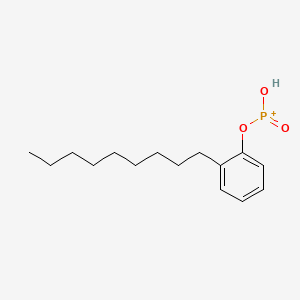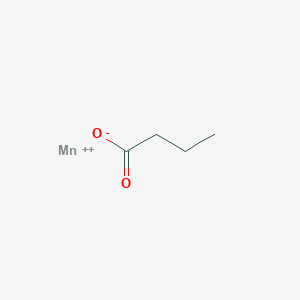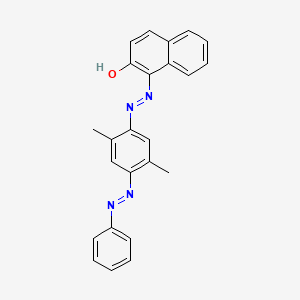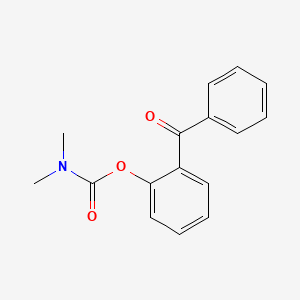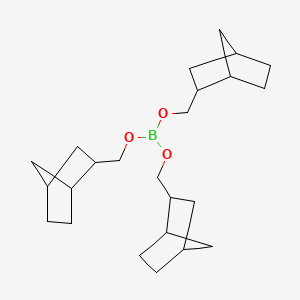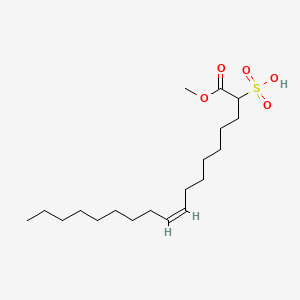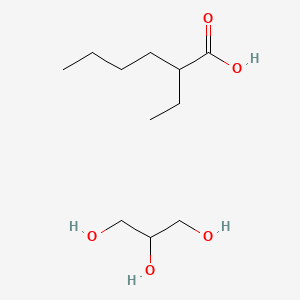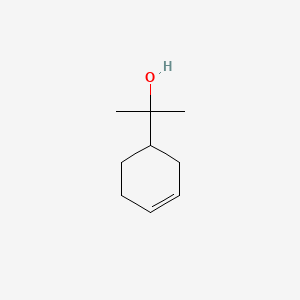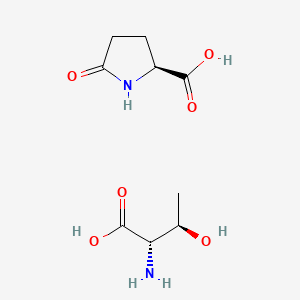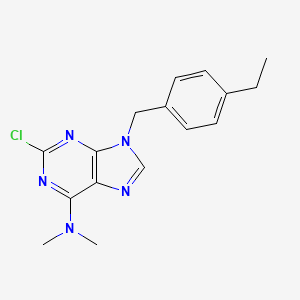
9H-Purin-6-amine, 2-chloro-9-((4-ethylphenyl)methyl)-N,N-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Purin-6-amine, 2-chloro-9-((4-ethylphenyl)methyl)-N,N-dimethyl- is a synthetic organic compound belonging to the purine class of molecules This compound is characterized by the presence of a purine ring system, which is a bicyclic structure composed of fused pyrimidine and imidazole rings The compound also features a 2-chloro substituent, a 9-((4-ethylphenyl)methyl) group, and N,N-dimethylamine functionality
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purin-6-amine, 2-chloro-9-((4-ethylphenyl)methyl)-N,N-dimethyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Purine Ring System: The purine ring system can be synthesized through the condensation of appropriate precursors such as formamide and cyanamide under acidic conditions.
Substitution with 4-Ethylbenzyl Group: The 9-position of the purine ring can be functionalized by reacting with 4-ethylbenzyl chloride in the presence of a base such as potassium carbonate.
N,N-Dimethylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
9H-Purin-6-amine, 2-chloro-9-((4-ethylphenyl)methyl)-N,N-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base like potassium carbonate or sodium hydroxide.
Major Products Formed
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced forms with hydrogenated functional groups.
Substitution Products: Derivatives with different substituents replacing the chloro group.
Wissenschaftliche Forschungsanwendungen
9H-Purin-6-amine, 2-chloro-9-((4-ethylphenyl)methyl)-N,N-dimethyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of 9H-Purin-6-amine, 2-chloro-9-((4-ethylphenyl)methyl)-N,N-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with DNA/RNA: Modulating the replication, transcription, or translation processes.
Affecting Cellular Signaling: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9H-Purin-6-amine: A simpler purine derivative without the additional substituents.
2-Chloro-9H-purin-6-amine: Lacks the 9-((4-ethylphenyl)methyl) and N,N-dimethylamine groups.
9-((4-Ethylphenyl)methyl)-9H-purin-6-amine: Does not have the 2-chloro and N,N-dimethylamine groups.
Uniqueness
The uniqueness of 9H-Purin-6-amine, 2-chloro-9-((4-ethylphenyl)methyl)-N,N-dimethyl- lies in its specific combination of substituents, which confer distinct chemical properties and potential applications. The presence of the 2-chloro, 9-((4-ethylphenyl)methyl), and N,N-dimethylamine groups makes it a versatile compound for various scientific and industrial uses.
Eigenschaften
CAS-Nummer |
115204-56-3 |
|---|---|
Molekularformel |
C16H18ClN5 |
Molekulargewicht |
315.80 g/mol |
IUPAC-Name |
2-chloro-9-[(4-ethylphenyl)methyl]-N,N-dimethylpurin-6-amine |
InChI |
InChI=1S/C16H18ClN5/c1-4-11-5-7-12(8-6-11)9-22-10-18-13-14(21(2)3)19-16(17)20-15(13)22/h5-8,10H,4,9H2,1-3H3 |
InChI-Schlüssel |
SOPGBCLTJSJFPU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)CN2C=NC3=C2N=C(N=C3N(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


